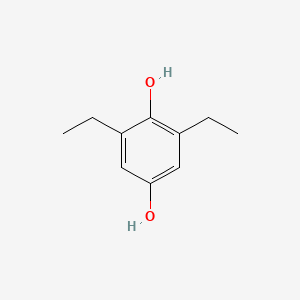
2,6-Diethylbenzene-1,4-diol
Cat. No. B8689389
Key on ui cas rn:
7330-81-6
M. Wt: 166.22 g/mol
InChI Key: CXYJCQMKGSGTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07576094B2
Procedure details


To a solution of potassium dichromate (20 g) in water (278 mL) was added a solution (60° C.) of 2,6-diethylaniline (15.5 mL) and conc. sulfuric acid (27.8 mL) in water (580 mL). The solution was stirred for 1 hour and then extracted with ethyl acetate. After removing the solvent, the residue was dissolved in acetone (150 mL) and refluxed with water (150 mL) and conc. sulfuric acid (5 mL) for 3 hours. The acetone was removed and the mixture was extracted with ethyl acetate. Evaporation and a quick flash column (silica gel, ethyl acetate-hexane 0% to 5%) gave a residue that was dissolved in ethyl acetate and shaken with an excess of aqueous sodium hydrosulfite. Evaporation gave 3 g of 2,6-diethylbenzene-1,4-diol that was combined with acetyl chloride (13 mL, 14.18 g) in toluene (100 mL) and refluxed for 3 hours. The solvent and the excess reagent were removed under vacuum. The residue was heated up to 110° C. with boron trifluoride-acetic acid complex (14 mL) for 48 hours. Work up and chromatography (silica gel, hexane-ethyl acetate 2% to 10%) gave 4 g of 3-acetyl-2,6-diethyl-4-hydroxyphenyl acetate.







Identifiers


|
REACTION_CXSMILES
|
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[CH2:12]([C:14]1[CH:20]=[CH:19][CH:18]=[C:17]([CH2:21][CH3:22])[C:15]=1N)[CH3:13].S(=O)(=O)(O)[OH:24].S(S([O-])=O)([O-])=O.[Na+].[Na+].[OH2:36]>C(OCC)(=O)C>[CH2:12]([C:14]1[CH:20]=[C:19]([OH:36])[CH:18]=[C:17]([CH2:21][CH3:22])[C:15]=1[OH:24])[CH3:13] |f:0.1.2,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
15.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(N)C(=CC=C1)CC
|
|
Name
|
|
|
Quantity
|
27.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
278 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
580 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the solvent
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in acetone (150 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed with water (150 mL) and conc. sulfuric acid (5 mL) for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acetone was removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a quick flash column (silica gel, ethyl acetate-hexane 0% to 5%) gave a residue that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=C(C(=CC(=C1)O)CC)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
